Lithium;6-cyano-4-methylpyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-cyano-4-methylpyridine-3-carboxylate typically involves the reaction of 6-cyano-4-methylpyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-cyano-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Lithium;6-cyano-4-methylpyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium;6-cyano-4-methylpyridine-3-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lithium 6-cyano-4-methylpyridine-3-carboxylate: Similar in structure but may have different substituents or functional groups.
Lithium 6-cyano-4-methylpyridine-2-carboxylate: Differing in the position of the carboxylate group.
Lithium 6-cyano-4-methylpyridine-3-sulfonate: Featuring a sulfonate group instead of a carboxylate group.
Uniqueness
Lithium;6-cyano-4-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lithium salt form also contributes to its unique reactivity and applications compared to other similar compounds.
Biological Activity
Lithium;6-cyano-4-methylpyridine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings.
This compound is a lithium salt of a pyridine derivative, characterized by the presence of a cyano group and a carboxylate moiety. Its molecular formula is C₇H₆LiN₃O₂, and it exhibits properties typical of both lithium compounds and pyridine derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme functions and cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Cellular Signaling : It may influence signaling pathways that regulate cell growth and differentiation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has shown moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial effects, the compound has also demonstrated antifungal activity. It exhibited MIC values against Candida albicans and Fusarium oxysporum, suggesting potential applications in treating fungal infections .
Case Studies
-
Study on Enzyme Inhibition :
A study investigated the compound's effect on phosphoinositide 3-kinase (PI3K) pathways. The results indicated that this compound could inhibit PI3K activity in vitro, which is significant given the role of PI3K in cancer cell proliferation . -
Antimicrobial Efficacy :
Another study assessed the antimicrobial efficacy of this compound against several pathogens. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
Candida albicans | 16.69 |
Research Findings
Recent investigations into the biological activities of this compound have yielded promising results:
- Cellular Potency : The compound demonstrated cellular potency in nanomolar ranges for inhibiting specific enzymes related to cancer progression .
- Bioavailability : Preliminary studies suggest that this compound may have favorable pharmacokinetic properties, enhancing its potential for therapeutic use .
Properties
IUPAC Name |
lithium;6-cyano-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECUKCLWZDCBC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.